Z-Gly-Gly-Gly-Gly-Gly-OH

Vue d'ensemble

Description

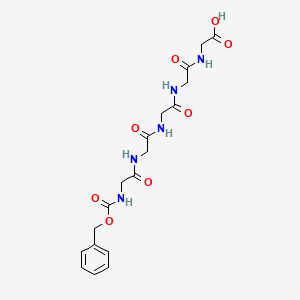

Z-Gly-Gly-Gly-Gly-Gly-OH: N-(benzyloxycarbonyl)glycylglycylglycylglycylglycine , is a synthetic peptide composed of five glycine residues with a benzyloxycarbonyl (Z) protecting group at the N-terminus. This compound is commonly used in peptide synthesis and serves as a model peptide for studying various biochemical and biophysical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gly-Gly-Gly-Gly-Gly-OH typically involves the stepwise addition of glycine residues to a growing peptide chain. The process begins with the protection of the amino group of glycine using the benzyloxycarbonyl (Z) group. The protected glycine is then coupled with another glycine residue using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). This process is repeated until the desired peptide length is achieved .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be carried out using automated peptide synthesizers. These machines automate the repetitive steps of deprotection, coupling, and washing, allowing for the efficient production of peptides on a large scale. The use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, is common in industrial production .

Analyse Des Réactions Chimiques

Types of Reactions

Z-Gly-Gly-Gly-Gly-Gly-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking the peptide into smaller fragments.

Oxidation: The benzyloxycarbonyl (Z) group can be oxidized to form a carboxylic acid derivative.

Reduction: The peptide can be reduced to remove the Z protecting group, yielding the free peptide.

Substitution: The Z group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis can be achieved using sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) is commonly employed.

Substitution: Various nucleophiles can be used to substitute the Z group, depending on the desired functional group.

Major Products Formed

Hydrolysis: Smaller peptide fragments or individual amino acids.

Oxidation: Carboxylic acid derivatives.

Reduction: Free peptide without the Z protecting group.

Substitution: Peptides with different protecting groups or functional groups.

Applications De Recherche Scientifique

Peptide Synthesis

Overview : Z-Gly-Gly-Gly-Gly-Gly-OH serves as a fundamental building block in the synthesis of peptides. Its structure allows for the stepwise addition of amino acids, facilitating the formation of longer peptide chains.

Key Applications :

- Building Block for Peptides : It is used extensively in the development of new peptides for therapeutic purposes.

- Optimization of Synthesis Techniques : Researchers utilize it to refine methods for synthesizing complex peptides.

| Application | Description |

|---|---|

| Solid-Phase Peptide Synthesis | Used as a starting material for synthesizing longer peptides. |

| Coupling Reagents | Enhances the efficiency of peptide bond formation during synthesis. |

Biochemical Research

Overview : The compound plays a crucial role in studying protein interactions and enzymatic reactions, providing insights into biological processes.

Key Applications :

- Protein-Protein Interactions : this compound is utilized to investigate how proteins interact with one another.

- Enzyme-Substrate Specificity : It acts as a substrate for various enzymes, helping to elucidate their specificity and mechanisms.

| Application | Description |

|---|---|

| Assays and Analytical Techniques | Employed in assays to measure enzyme activity and interaction dynamics. |

| Stability Studies | Used to assess the stability of proteins under different conditions. |

Drug Development

Overview : this compound is pivotal in pharmaceutical research, particularly in the design and formulation of peptide-based drugs.

Key Applications :

- Prodrug Design : It aids in developing prodrugs that enhance bioavailability and therapeutic efficacy.

- Therapeutic Agents : Researchers explore its potential as a therapeutic agent due to its structural properties.

| Application | Description |

|---|---|

| Formulation Optimization | Helps in optimizing drug formulations for better delivery and effectiveness. |

| Novel Drug Candidates | Serves as a scaffold for creating new drug candidates targeting specific diseases. |

Cosmetic Applications

Overview : The moisturizing properties of this compound make it valuable in cosmetic formulations.

Key Applications :

- Skin Conditioning Agent : Incorporated into skincare products to improve hydration and skin texture.

- Anti-Aging Formulations : Its use in anti-aging creams is attributed to its ability to enhance skin moisture retention.

| Application | Description |

|---|---|

| Moisturizers | Enhances hydration levels in cosmetic products. |

| Skin Repair Products | Utilized for its potential benefits in skin repair and rejuvenation. |

Food Industry

Overview : this compound finds applications as a flavor enhancer and nutritional supplement.

Key Applications :

- Flavor Enhancement : Used to improve taste profiles in food products.

- Nutritional Supplementation : Acts as a nutritional additive, contributing to health benefits.

| Application | Description |

|---|---|

| Food Additives | Enhances flavor and nutritional value in food products. |

| Preservatives | Potential use as a preservative due to its biochemical properties. |

Case Studies

-

Peptide Synthesis Optimization

- A study explored the efficiency of this compound in solid-phase peptide synthesis, demonstrating improved yields when compared to traditional methods.

-

Enzyme Interaction Studies

- Research focused on using this compound to investigate enzyme-substrate interactions revealed critical insights into enzyme specificity and catalytic mechanisms.

-

Cosmetic Formulation Development

- A cosmetic company incorporated this compound into their anti-aging product line, resulting in enhanced consumer satisfaction due to improved skin hydration effects.

Mécanisme D'action

The mechanism of action of Z-Gly-Gly-Gly-Gly-Gly-OH primarily involves its interactions with enzymes and other biomolecules. The peptide can act as a substrate for proteases, which cleave the peptide bonds at specific sites. The benzyloxycarbonyl (Z) group protects the amino terminus, preventing unwanted reactions during peptide synthesis. Upon removal of the Z group, the free peptide can interact with target proteins and enzymes, influencing their activity and function .

Comparaison Avec Des Composés Similaires

Similar Compounds

Z-Gly-Gly-Gly-OH: A shorter peptide with three glycine residues.

Z-Gly-Gly-Gly-Gly-OH: A peptide with four glycine residues.

Z-Gly-Gly-Gly-Gly-Gly-Gly-OH: A peptide with six glycine residues.

Uniqueness

Z-Gly-Gly-Gly-Gly-Gly-OH is unique due to its specific length and the presence of the benzyloxycarbonyl (Z) protecting group. The length of the peptide influences its structural and functional properties, making it suitable for various research applications. The Z group provides stability during synthesis and can be selectively removed under mild conditions, allowing for further modifications .

Activité Biologique

Z-Gly-Gly-Gly-Gly-Gly-OH, also known as Z-triglycine or N-benzyloxycarbonylglycylglycylglycine, is a synthetic peptide composed of five glycine residues protected by a benzyloxycarbonyl (Z) group. This compound plays a significant role in various biochemical applications, particularly in peptide synthesis and research. Below is a detailed examination of its biological activity, synthesis methods, and applications, supported by relevant data and findings.

- Chemical Formula : C14H17N3O6

- Molecular Weight : 323.3 g/mol

- CAS Number : 2566-20-3

This compound is synthesized primarily for research purposes and serves as a building block in the synthesis of peptides. The protective Z group enhances stability during synthesis and can be removed to allow for biological interactions .

The biological activity of this compound is largely dependent on its role as a substrate for proteolytic enzymes. The Z group protects the amino terminus during peptide synthesis but can be cleaved to facilitate interactions with biological targets. This mechanism allows the compound to influence various biochemical pathways once incorporated into larger peptide structures.

Applications in Research

This compound is utilized across several fields:

- Peptide Synthesis : It serves as a crucial building block for synthesizing bioactive peptides, which are essential for drug development and therapeutic applications .

- Biochemical Research : The compound aids in studying protein interactions and functions, contributing to our understanding of complex biological processes .

- Cosmetic Formulations : Its moisturizing properties make it valuable in skincare products, enhancing hydration and skin texture .

- Food Industry : It can be used as a flavor enhancer or nutritional supplement, improving taste and health benefits .

- Diagnostic Applications : this compound is employed in developing diagnostic tools and assays for disease detection and monitoring .

Case Studies and Research Findings

- Peptide Synthesis Studies : Research has demonstrated that Z-triglycine is effective in solution phase peptide synthesis (SPPS), allowing for the efficient construction of peptide chains in laboratory settings. The protective Z group facilitates selective reactions at the N-terminus, ensuring high yields of desired peptides.

- Protein Folding Investigations : Studies utilizing Z-triglycine have explored protein folding dynamics, revealing insights into how specific amino acid sequences influence protein stability and function. This research is critical for developing therapeutic strategies targeting protein misfolding diseases.

- Neurobiological Research : Although this compound itself may not exhibit direct biological activity, glycine derivatives have been studied for their neuroprotective properties. For instance, N-benzyloxycarbonylglycine has shown potential anticonvulsant effects compared to glycine alone, highlighting the importance of glycine residues in neurological contexts .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Peptide Synthesis | Building block for synthesizing bioactive peptides |

| Biochemical Research | Study of protein interactions and functions |

| Cosmetic Formulations | Used for moisturizing properties in skincare products |

| Food Industry | Flavor enhancer or nutritional supplement |

| Diagnostic Applications | Development of diagnostic tools and assays |

Propriétés

IUPAC Name |

2-[[2-[[2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O8/c24-13(20-8-15(26)22-10-17(28)29)6-19-14(25)7-21-16(27)9-23-18(30)31-11-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,19,25)(H,20,24)(H,21,27)(H,22,26)(H,23,30)(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRITUIHLIOWZHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60318633 | |

| Record name | Z-Gly-Gly-Gly-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20228-72-2 | |

| Record name | 20228-72-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333454 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Z-Gly-Gly-Gly-Gly-Gly-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60318633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.